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Compound of Interest

Compound Name: Abnormal cannabidiol

Cat. No.: B056573

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed technical overview of the pharmacological
interactions between Abnormal cannabidiol (Abn-CBD), a non-psychotropic cannabinoid, and
the G protein-coupled receptors GPR18 and GPR55. It consolidates quantitative data, outlines
detailed experimental protocols, and visualizes the associated signaling pathways.

Quantitative Data Summary

Abnormal cannabidiol (Abn-CBD) and its related synthetic analog, O-1602, have been
identified as agonists for both GPR18 and GPR55.[1][2][3] Their activity profiles, however,
show differences in potency and the downstream pathways they engage. The following tables
summarize the key quantitative metrics for Abn-CBD and comparator compounds at these
receptors.

Table 1: Potency (ECso) of Cannabinoids at GPR18 and GPR55
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Compound Receptor Assay Type Cell Line ECso Value Reference

Abn-CBD GPR18 - - <835nM [1]
GTPyYS

Abn-CBD GPR55 o HEK293 2.5 uM [4][5]
Binding
GTPYS

Abn-CBD GPR55 o HEK293T ~2.5 nM [6]
Binding

0-1602 GPR18 - - 65 nM [1]
GTPyYS

0-1602 GPR55 o HEK293 13 nM [4]
Binding
GTPYS

0-1602 GPR55 o HEK293T ~1.4 nM [6]
Binding
GTPyYS

A°-THC GPR55 o HEK293 26 nM [4]
Binding
GTPyYS

AM251 GPR55 o HEK293 39 nM [4]
Binding

Note: A significant discrepancy exists in the reported ECso values for Abn-CBD at GPR55,
potentially reflecting differences in assay conditions or cell systems.[4][6]

Table 2: Receptor Selectivity of Abn-CBD

Compound Receptor Assay Type ECso | Ki Value  Reference
Abn-CBD GPR55 GTPyS Binding 2.5 uM [5]
Abn-CBD CB1 GTPyS Binding > 30 uM [5]
Abn-CBD CB: GTPyS Binding > 30 pM [5]

GPR18 Signaling and Activation by Abn-CBD

GPR18 has been proposed as a candidate cannabinoid receptor, though its pharmacology is
complex.[7][8] It signals through multiple G-protein subtypes and demonstrates biased
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agonism, where a ligand can preferentially activate one signaling pathway over another.

GPR18 Signaling Pathways

Activation of GPR18 by agonists like Abn-CBD has been shown to engage both Gai/o and Gaq
protein pathways.[7][8]

o Gai/o Pathway: This pathway is typically associated with the inhibition of adenylyl cyclase,
leading to decreased cyclic AMP (CAMP) levels. Activation of Gai/o by Abn-CBD also leads
to the phosphorylation of ERK1/2, a key step in the mitogen-activated protein kinase (MAPK)
cascade. This effect is sensitive to Pertussis toxin (PTX), a known inhibitor of Gai/o proteins.

[7]

e Gag Pathway: Abn-CBD stimulates Gag-mediated signaling, resulting in the activation of
phospholipase C (PLC), which in turn leads to an increase in intracellular calcium ([Ca?*]i).[7]

e [-Arrestin Recruitment: Notably, while ligands like A°-THC induce B-arrestin recruitment to
GPR18, Abn-CBD does not produce a significant concentration-dependent response in 3-
arrestin recruitment assays.[7] This indicates that Abn-CBD is a biased agonist at GPR18,
preferentially activating G-protein-dependent pathways over the (-arrestin pathway.
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GPR18 signaling pathway activated by Abn-CBD.

GPR55 Signaling and Activation by Abn-CBD

GPRH55 is another putative cannabinoid receptor that is activated by Abn-CBD and various
other cannabinoids and lysophospholipids.[9][10] Its activation is primarily linked to Gaq and
Ga12/13 G-proteins.[11]

GPR55 Signaling Pathways

o Gag Pathway: Similar to its effect on GPR18, Abn-CBD binding to GPR55 activates Gaq,
stimulating PLC and leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PI1P2)
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into inositol trisphosphate (IPs) and diacylglycerol (DAG). IPs subsequently triggers the
release of calcium from intracellular stores.[11][12]

e G012/13 Pathway: GPR55 activation is strongly coupled to Gal12/13, which in turn activates
the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[11]
[12] This pathway is crucial for regulating the actin cytoskeleton and processes like cell
migration.
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GPR55 signaling pathway activated by Abn-CBD.

Experimental Protocols

The characterization of Abn-CBD's activity at GPR18 and GPR55 relies on a suite of
established in vitro pharmacological assays.

[3°S]GTPYS Binding Assay

This assay measures the activation of a GPCR by quantifying the binding of the non-
hydrolyzable GTP analog, [3*S]GTPyS, to G-proteins upon receptor stimulation.

Methodology:

 Membrane Preparation: HEK293 cells stably or transiently expressing the receptor of interest
(GPR18 or GPR55) are harvested and homogenized in a lysis buffer. The cell lysate is
centrifuged to pellet the membranes, which are then washed and resuspended in an assay
buffer.

e Assay Reaction: Membranes are incubated in a buffer containing GDP, [3*S]GTPyS, and
varying concentrations of Abn-CBD. The incubation is typically carried out for 60 minutes at
30°C.

o Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber
filter mats, which trap the membranes with bound [3>*S]GTPyS.

o Quantification: The radioactivity retained on the filters is measured using a scintillation
counter. Non-specific binding is determined in the presence of excess unlabeled GTPyS.

o Data Analysis: The specific binding is plotted against the logarithm of the agonist
concentration, and the ECso and Emax vValues are determined using a non-linear regression
fit.[6]
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Workflow for a [3>°S]GTPyS Binding Assay.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2*]i) that occurs
downstream of Gaq activation.

Methodology:

o Cell Preparation: HEK293 or CHO cells expressing the target receptor are seeded into 96- or
384-well black, clear-bottom plates.

e Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2
AM or Fluo-4 AM) for approximately 30-60 minutes at 37°C.

» Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR,
FlexStation). Baseline fluorescence is measured before the automated addition of Abn-CBD
at various concentrations.

 Signal Detection: Fluorescence intensity is monitored in real-time immediately following
compound addition. An increase in fluorescence corresponds to an increase in [Ca2*]i.

o Data Analysis: The peak fluorescence response is plotted against the logarithm of the
agonist concentration to determine the ECso value.[7][12]
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Workflow for a Calcium Mobilization Assay.

B-Arrestin Recruitment Assay

This assay is used to determine if receptor activation leads to the recruitment of (-arrestin, a
key event in receptor desensitization, internalization, and G-protein-independent signaling.
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Methodology:

o Cell Line: A specialized cell line, such as the DiscoveRx PathHunter CHO-K1 line, is used.[7]
These cells stably express the GPCR of interest fused to a fragment of 3-galactosidase and
B-arrestin fused to the complementary fragment.

e Cell Plating and Stimulation: Cells are plated in 384-well plates. The following day, they are
incubated with varying concentrations of Abn-CBD for 90 minutes at 37°C.

o Detection: A detection reagent containing the chemiluminescent substrate for 3-
galactosidase is added. The plate is incubated for 60 minutes at room temperature.

» Signal Measurement: Receptor activation forces the complementation of the -galactosidase
fragments, creating an active enzyme. The resulting chemiluminescent signal is measured
using a plate reader.

o Data Analysis: The signal intensity is plotted against the logarithm of the agonist
concentration to assess the recruitment response.[7]
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Workflow for a 3-Arrestin Recruitment Assay.

Conclusion and Implications

Abnormal cannabidiol acts as a dual agonist at GPR18 and GPR55, with a preference for
GPR55 in many reported systems. Its activity at GPR18 is a clear example of biased agonism,
as it potently activates G-protein signaling (Gai/o and Gaq) without significantly engaging the 3-
arrestin pathway.[7] This biased signaling may have important therapeutic implications,
potentially allowing for the selective activation of desired downstream effects while avoiding
others that might be associated with -arrestin, such as receptor desensitization or off-target
effects.
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The engagement of these two receptors by a non-psychotropic cannabinoid highlights their
potential as therapeutic targets for a range of conditions. Studies have demonstrated that Abn-
CBD's actions through these receptors can reduce inflammation, promote wound healing, and
exert anti-tumor effects in resistant cancers.[3][13][14] The detailed understanding of its
pharmacology, including specific signaling pathways and quantitative metrics, is essential for
the rational design and development of novel therapeutics targeting the GPR18 and GPR55
receptor systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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